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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

Cat. No.: B015331 Get Quote

An In-depth Technical Guide to the Systematics and Properties of 4-Methylhepta-1,6-dien-4-ol

Abstract
This technical guide provides a comprehensive analysis of the organic compound 4-
Methylhepta-1,6-dien-4-ol, focusing on the systematic determination of its IUPAC name.

Designed for researchers, scientists, and professionals in drug development, this document

elucidates the foundational principles of chemical nomenclature, structural classification, and

key physicochemical and spectroscopic properties of this tertiary diallylic alcohol. The guide

integrates established IUPAC protocols with practical insights into its molecular characteristics,

offering a self-validating framework for understanding its chemical identity and behavior.

Introduction: The Imperative of Unambiguous
Nomenclature
In the fields of chemistry and pharmacology, the precise and systematic naming of a molecule

is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature

provides a universal language, ensuring that a chemical name corresponds to a single, unique

molecular structure. The compound 4-Methylhepta-1,6-dien-4-ol serves as an excellent

exemplar for illustrating the hierarchical rules that govern the naming of complex organic

molecules, particularly those with multiple functional groups. This guide will deconstruct its

name to reveal the underlying logic and provide a deeper understanding of its structural

attributes.
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Decoding the IUPAC Name: A Step-by-Step
Elucidation
The IUPAC name "4-Methylhepta-1,6-dien-4-ol" is derived through a systematic application of

established rules that prioritize functional groups and define the core carbon framework.[1][2]

Rule 1: Identification of the Principal Functional Group
The first and most critical step is to identify the principal functional group, which dictates the

suffix of the name. Organic functional groups are ranked by priority.[3][4] In this molecule, we

have a hydroxyl (-OH) group and two carbon-carbon double bonds (alkene groups). According

to IUPAC rules, the hydroxyl group has higher priority than an alkene.[1][2][3]

Principal Group: Hydroxyl (-OH)

Resulting Suffix: "-ol"

Rule 2: Determination of the Parent Carbon Chain
The parent chain is the longest continuous carbon chain that contains the principal functional

group and the maximum number of double and triple bonds.[5][6][7]

Identify the longest chain containing the carbon bonded to the -OH group.

Ensure this chain also encompasses both C=C double bonds.

In this structure, the longest such chain contains seven carbon atoms.

Parent Chain Length: 7 carbons

Alkane Stem Name: "hept-"

Rule 3: Numbering the Parent Chain
The parent chain must be numbered to assign the lowest possible locant (number) to the

principal functional group.[8][9]

Numbering from left-to-right places the -OH group on carbon 4.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b015331?utm_src=pdf-body
https://www.chemistrysteps.com/nomenclature-of-alcohols/
https://www.chem.uiuc.edu/GenChemReferences/nomenclature_rules.html
https://www.nobraintoosmall.co.nz/students/chemistry/NCEA_Level3/pdfs/che_91391_naming%20made%20simple.pdf
https://study.com/academy/lesson/naming-alkenes-using-iupac-nomenclature.html
https://www.chemistrysteps.com/nomenclature-of-alcohols/
https://www.chem.uiuc.edu/GenChemReferences/nomenclature_rules.html
https://www.nobraintoosmall.co.nz/students/chemistry/NCEA_Level3/pdfs/che_91391_naming%20made%20simple.pdf
https://study.com/academy/lesson/naming-alcohols-using-iupac-nomenclature.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Naming_the_Alkenes
https://www.vanderbilt.edu/AnS/Chemistry/Rizzo/chem220a/alkenes.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alcohols/Nomenclature_of_Alcohols
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/The_Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/14%3A_Organic_Compounds_of_Oxygen/14.02%3A_Alcohols_-_Nomenclature_and_Classification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Numbering from right-to-left also places the -OH group on carbon 4.

Since both numbering directions yield the same position for the hydroxyl group, the tie is

broken by assigning the lowest possible numbers to the multiple bonds.[7]

Left-to-Right: Double bonds start at C1 and C6. (1,6)

Right-to-Left: Double bonds start at C1 and C6. (1,6)

With this additional tie, we look to the substituents. In either case, the methyl group is on

carbon 4. Therefore, either numbering direction is equivalent.

-OH Position: Carbon 4 → -4-ol

Double Bond Positions: Carbons 1 and 6 → -1,6-diene (The "di-" prefix indicates two double

bonds).[6][10]

Rule 4: Identifying and Locating Substituents
All remaining groups attached to the parent chain are named as substituents. In this case, a

single methyl (-CH₃) group is present. Its position is determined by the numbering established

in the previous step.

Substituent: Methyl group

Position: Carbon 4 → 4-methyl

Final Assembly of the Name
The complete IUPAC name is assembled by combining the parts in the following order:

Substituents (alphabetically), Parent Chain Stem, Multiple Bond Suffix, and Principal Group

Suffix.

4-methyl + hepta + -1,6-diene + -4-ol → 4-Methylhepta-1,6-dien-4-ol

To form the final name, the terminal "e" from "diene" is dropped before adding the suffix "-ol".[9]
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Caption: Numbered carbon chain of 4-Methylhepta-1,6-dien-4-ol.

Functional Group Classification
4-Methylhepta-1,6-dien-4-ol can be classified based on the substitution pattern around its

hydroxyl group:

Tertiary Alcohol: The carbon atom bearing the hydroxyl group (C4) is bonded to three other

carbon atoms (C3, C5, and the methyl carbon). [5][11]Tertiary alcohols are notable for their

resistance to oxidation under standard conditions.

Allylic Alcohol: The hydroxyl group is attached to a carbon atom that is adjacent to a carbon-

carbon double bond. [11][12]In this specific case, the carbinol carbon (C4) is adjacent to two

allylic systems (C3 which is next to C1=C2, and C5 which is next to C6=C7), making it a

diallylic alcohol. This structural motif often imparts unique reactivity at the C-O bond due to

the potential for resonance stabilization of carbocation intermediates. [13]

Physicochemical and Spectroscopic Profile
Understanding the analytical signature of a compound is crucial for its identification,

characterization, and quality control in research and development settings.

General Properties
The following table summarizes key identifiers and physical properties for 4-Methylhepta-1,6-
dien-4-ol.
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Property Value Source

Molecular Formula C₈H₁₄O [14][15][16]

Molecular Weight 126.20 g/mol [14][15][16]

CAS Number 25201-40-5 [14][15][16]

Appearance Clear, colorless liquid [17]

Density ~0.855 g/cm³ [17]

Boiling Point ~178 °C [17]

Common Synonyms Diallyl methyl carbinol [14][15][18]

Spectroscopic Characterization Protocols
Spectroscopic methods provide a fingerprint of the molecular structure. The following sections

describe the expected spectral features for 4-Methylhepta-1,6-dien-4-ol.

Methodology: A thin film of the neat liquid sample is analyzed using a Fourier-Transform

Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹.

Expected Absorptions:
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Wavenumber
(cm⁻¹)

Bond
Description of
Absorption

Reference

~3400 (broad, strong) O-H stretch

Characteristic of the

hydroxyl group,

broadened due to

hydrogen bonding.

[19][20][21]

~3080 (medium) =C-H stretch
Sp² C-H stretch from

the alkene groups.
[20][22]

2970-2850 (strong) C-H stretch

Sp³ C-H stretches

from methyl and

methylene groups.

[20]

~1645 (weak-medium) C=C stretch
Alkene double bond

stretching.
[21]

~1150 (medium) C-O stretch

Characteristic of a

tertiary alcohol C-O

bond.

[19]

995 & 915 (strong) =C-H bend

Out-of-plane bending

for the terminal vinyl

groups (-CH=CH₂).

[22]

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using

a high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR).

Expected ¹H NMR Signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 ddt 2H
Protons on C2 and C6

(-CH=CH₂)

~5.2 m 4H
Terminal vinyl protons

(=CH₂)

~2.2 d 4H

Allylic methylene

protons (-CH₂-C=C)

on C3 and C5

~1.5 (broad) s 1H

Hydroxyl proton (-

OH). Disappears upon

D₂O shake. [19]

~1.1 s 3H Methyl protons (-CH₃)

Expected ¹³C NMR Signals: The molecule has 6 unique carbon environments due to symmetry.

Chemical Shift (δ, ppm) Carbon Assignment

~134 C2, C6 (=CH)

~118 C1, C7 (=CH₂)

~73 C4 (quaternary, C-OH)

~45 C3, C5 (-CH₂-)

~28 Methyl Carbon

Methodology: The sample is ionized using Electron Ionization (EI) and the resulting fragments

are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Patterns:

Molecular Ion (M⁺): A peak at m/z = 126 may be weak or absent, which is common for

tertiary alcohols due to facile fragmentation. [19][23]* Dehydration ([M-18]⁺): Loss of a water
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molecule is a characteristic fragmentation pathway for alcohols, which would yield a peak at

m/z = 108. [23][24]* Alpha-Cleavage: The most significant fragmentation for alcohols

involves the cleavage of a C-C bond adjacent to the carbon bearing the -OH group. [23][24] *

Loss of an allyl radical (•CH₂CH=CH₂, 41 Da) would lead to a resonance-stabilized cation at

m/z = 85. This is often the base peak.

Loss of a methyl radical (•CH₃, 15 Da) is less likely but would result in a peak at m/z =

121.

4-Methylhepta-1,6-dien-4-ol
[M]⁺•

m/z = 126

Loss of H₂O
(-18 Da)

α-Cleavage
Loss of •C₃H₅

(-41 Da)

[C₈H₁₂]⁺•
m/z = 108

[C₅H₉O]⁺
m/z = 85

(Base Peak)

Click to download full resolution via product page

Caption: Key mass spectrometry fragmentation pathways for 4-Methylhepta-1,6-dien-4-ol.

Synthesis and Reactivity Considerations
Synthesis: Tertiary diallylic alcohols such as this are commonly synthesized via the addition of

organometallic reagents to a suitable ketone. A plausible laboratory synthesis involves the

reaction of methyl vinyl ketone with an allyl Grignard reagent (allylmagnesium bromide),

followed by the addition of another equivalent of the Grignard reagent to the resulting ketone

intermediate. More advanced cobalt-catalyzed three-component couplings can also yield

complex tertiary homoallylic alcohols. [25] Reactivity: The presence of both tertiary and diallylic

alcohol functionalities confers specific reactivity:
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Susceptibility to Acid-Catalyzed Rearrangements: The tertiary allylic nature makes the C-O

bond prone to cleavage under acidic conditions, forming a resonance-stabilized carbocation

that can undergo various rearrangements or substitution reactions (Sₙ1 type).

Oxidation: As a tertiary alcohol, it is resistant to oxidation reactions that cleave the C-H bond

on the carbinol carbon. Strong oxidizing agents under harsh conditions will cleave C-C

bonds.

Isomerization: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can be used

to form secondary allylic alcohols. [26]

Conclusion
The IUPAC name 4-Methylhepta-1,6-dien-4-ol is a precise descriptor derived from a

hierarchical set of rules that define the molecule's carbon framework and functional group

arrangement. This compound is a tertiary, diallylic alcohol, a classification that informs its

characteristic chemical reactivity and spectroscopic signature. The analytical protocols detailed

herein—spanning IR, NMR, and MS—provide a robust framework for its unambiguous

identification and characterization, which is fundamental for any research, development, or

quality assurance application involving this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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